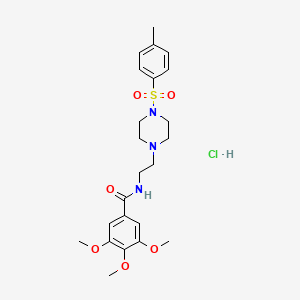

3,4,5-trimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride

CAS No.: 60779-42-2

Cat. No.: VC4325185

Molecular Formula: C23H32ClN3O6S

Molecular Weight: 514.03

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60779-42-2 |

|---|---|

| Molecular Formula | C23H32ClN3O6S |

| Molecular Weight | 514.03 |

| IUPAC Name | 3,4,5-trimethoxy-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride |

| Standard InChI | InChI=1S/C23H31N3O6S.ClH/c1-17-5-7-19(8-6-17)33(28,29)26-13-11-25(12-14-26)10-9-24-23(27)18-15-20(30-2)22(32-4)21(16-18)31-3;/h5-8,15-16H,9-14H2,1-4H3,(H,24,27);1H |

| Standard InChI Key | IWYLCYFHCDDTMG-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl |

Introduction

The compound 3,4,5-trimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic organic molecule characterized by its benzamide core, trimethoxy substituents, and a tosylpiperazine moiety. This structure suggests potential applications in medicinal chemistry, particularly in drug design targeting receptors or enzymes due to its structural complexity and functional groups.

2.1. Structural Features

-

Core Structure: Benzamide group with a trimethoxy substitution at positions 3, 4, and 5.

-

Side Chain: A tosylpiperazine group attached via an ethyl linker.

-

Salt Form: Hydrochloride salt enhances solubility in aqueous media.

3.1. Medicinal Chemistry

The compound's structure suggests it may act as:

-

Receptor Ligand: The piperazine moiety is commonly found in drugs targeting central nervous system receptors.

-

Enzyme Inhibitor: The benzamide scaffold is often used in designing enzyme inhibitors.

3.2. Pharmacological Insights

While no direct studies are available for this compound, derivatives of similar structures have been explored for:

-

Anticancer activity.

-

Antimicrobial properties.

-

CNS-related therapeutic applications.

Synthesis Pathway

The synthesis of this compound likely involves:

-

Preparation of the Benzamide Core: Functionalization of a trimethoxybenzoic acid derivative.

-

Introduction of the Piperazine Moiety: Reaction with tosyl chloride to form the tosylpiperazine intermediate.

-

Final Coupling Reaction: Linking the benzamide and tosylpiperazine groups via an ethyl chain.

Analytical Characterization

To confirm the identity and purity of this compound:

-

NMR Spectroscopy: Proton and carbon spectra to verify structural integrity.

-

Mass Spectrometry (MS): Determination of molecular weight and fragmentation pattern.

-

Elemental Analysis: Verification of molecular composition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume